molecular formula C14H7BrFNO B12816204 2-Isocyano-2'-fluoro-5-bromobenzophenone CAS No. 730964-92-8

2-Isocyano-2'-fluoro-5-bromobenzophenone

Cat. No.: B12816204
CAS No.: 730964-92-8
M. Wt: 304.11 g/mol
InChI Key: VGYQEWHCBYCJQV-UHFFFAOYSA-N
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Description

(5-Bromo-2-isocyanophenyl)(2-fluorophenyl)methanone is an organic compound that features a bromine atom, an isocyanophenyl group, and a fluorophenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-isocyanophenyl)(2-fluorophenyl)methanone typically involves the reaction of 5-bromo-2-isocyanophenyl with 2-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-isocyanophenyl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2-isocyanophenyl)(2-fluorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (5-Bromo-2-isocyanophenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The bromine and fluorine atoms can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The isocyanophenyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Similar structure but with a chlorine atom instead of an isocyanophenyl group.

    (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Contains a pyrazinyl group instead of an isocyanophenyl group.

Uniqueness

(5-Bromo-2-isocyanophenyl)(2-fluorophenyl)methanone is unique due to the presence of the isocyanophenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

730964-92-8

Molecular Formula

C14H7BrFNO

Molecular Weight

304.11 g/mol

IUPAC Name

(5-bromo-2-isocyanophenyl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C14H7BrFNO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8H

InChI Key

VGYQEWHCBYCJQV-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2F

Origin of Product

United States

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